molecular formula C9H9ClO2 B1585289 Phenyl 3-chloropropanoate CAS No. 24552-27-0

Phenyl 3-chloropropanoate

Cat. No. B1585289
CAS RN: 24552-27-0
M. Wt: 184.62 g/mol
InChI Key: RAFRTSDUWORDLA-UHFFFAOYSA-N
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Description

Phenyl 3-chloropropanoate is a chemical compound with the molecular formula C9H9ClO2 . It has a molecular weight of 184.62 . It is a liquid at room temperature .


Molecular Structure Analysis

The InChI code for Phenyl 3-chloropropanoate is 1S/C9H9ClO2/c10-7-6-9(11)12-8-4-2-1-3-5-8/h1-5H,6-7H2 . This indicates that the molecule consists of a phenyl group (C6H5-) attached to a 3-chloropropanoate group (-COOCH2CH2Cl).


Physical And Chemical Properties Analysis

Phenyl 3-chloropropanoate is a liquid at room temperature . It has a molecular weight of 184.62 .

Scientific Research Applications

Synthesis of Novel Compounds

Phenyl 3-chloropropanoate has been used in the synthesis of new compounds with potential biological activity. For instance, it was utilized in the creation of 2-(4,6-Dimethoxypyrimidin-2-yl)-8-(4,6-dimethoxypyrimidin-2-yloxy)-3,4-dihydroisoquinolin-1(2H)-one, a compound confirmed using various techniques such as 1HNMR and X-ray methods (Wei Deng-che, 2013).

Asymmetric Synthesis in Pharmaceutical Applications

Phenyl 3-chloropropanoate is used as a chiral intermediate in the asymmetric synthesis of antidepressant drugs. Studies have shown its effective conversion to (S)-3-chloro-1-phenyl-1-propanol using microbial reductases with high enantioselectivity (Y. Choi et al., 2010).

Chromatographic Analysis

In chromatographic analysis, phenyl 3-chloropropanoate derivatives have been prepared for improved gas chromatographic properties, useful in trace analysis of compounds like 3-chloropropanediol (L. E. Rodman & R. Ross, 1986).

Antifungal and Antibacterial Activities

Derivatives of phenyl 3-chloropropanoate have shown promising in vitro activities against pathogenic yeasts and molds, particularly Aspergillus spp., and fluconazole-resistant yeast isolates (V. Buchta et al., 2004). Furthermore, certain 1-Phenyl-3-aryl-5-(4-(3-propanoloxy) phenyl)-1H-pyrazoles, synthesized from phenyl 3-chloropropanoate, displayed in vitro antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus (A. Goyal et al., 2014).

Metabolic Engineering

Phenyl 3-chloropropanoate has been studied in the context of metabolic engineering. Escherichia coli was engineered for the de novo production of 3-phenylpropanol, a precursor in pharmaceutical and chemical industries, demonstrating the potential of biotechnological applications (Zhenning Liu et al., 2021).

Spectroscopic Studies

Spectroscopic studies involving compounds like 3-aryl-2-phenyl-3-phenylaminopropanoic acids, which can be synthesized from phenyl 3-chloropropanoate, have contributed to understanding the effects of substituents on spectroscopic characteristics and conformations (D. Tasheva & S. Zareva, 2014).

Safety And Hazards

Phenyl 3-chloropropanoate is associated with certain hazards. The compound has been assigned the GHS07 pictogram, and the associated hazard statements are H315 (Causes skin irritation) and H319 (Causes serious eye irritation) . Precautionary measures include avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

phenyl 3-chloropropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO2/c10-7-6-9(11)12-8-4-2-1-3-5-8/h1-5H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAFRTSDUWORDLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC(=O)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30179293
Record name Phenyl beta-chloropropionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30179293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phenyl 3-chloropropanoate

CAS RN

24552-27-0
Record name Phenyl beta-chloropropionate
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Record name 24552-27-0
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Record name Phenyl beta-chloropropionate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phenyl 3-Chloropropionate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
Z Hu, S Zhang, W Zhou, X Ma, G Xiang - Bioorganic & Medicinal Chemistry …, 2017 - Elsevier
… 2-bromoacetate, phenyl 3-chloropropanoate, or benzyl bromoacetate (Scheme 3). … The above used phenyl 3-chloropropanoate was synthesized from the acylation with phenol …
Number of citations: 19 www.sciencedirect.com
MC Lu, LB Shih, HS Jae, JE Gearien… - Journal of medicinal …, 1987 - ACS Publications
compd0 R mp6, C recrystn solvent% yield emp formula'method1* prepn pharmacological data relative pA2* ID50, M potency (±)-l CH2OH 115-116.5/EtOAc 81 CieH2eClN03 A 6.50±…
Number of citations: 8 pubs.acs.org
AK Shaikh - 2014 - olympias.lib.uoi.gr
This work was performed at the Laboratory of Organic Chemistry, University of Ioannina, during the period October 2009 to November 2013. The title of the thesis is “The synthesis of 2-…
Number of citations: 2 olympias.lib.uoi.gr
D Tadic, B Cassels Niven, A Cavé - 1987 - repositorio.uchile.cl
… Phenyl 3-chloropropanoate (7.0 g) and AICI3 (21 g) were mixed at room temperature, and heatcd in an oil balh, keeping at 90-100C for 1 h and then at 180C for 2 h. The mixture was …
Number of citations: 27 repositorio.uchile.cl
CM Adeyemi, M Isaacs, D Mnkandhla… - Bioorganic & Medicinal …, 2016 - Elsevier
… , 126.9, 127.5, 128.8, 140.7, 141.7, 142.1 and 144.2 (Ar-C) and 17.4 (C double bond O); and the bis-acylated analogue, 3-(N-benzyl-3-chloropropanamido)phenyl 3-chloropropanoate …
Number of citations: 16 www.sciencedirect.com
LM Martinez - 1992 - search.proquest.com
… This mixture was then extracted with diethyl ether, the organic layer dried over magnesium sulfate and the solvent removed under vacuum to give the ester, phenyl-3chloropropanoate. …
Number of citations: 2 search.proquest.com
YX Li, YY Wang, DZ Chen… - Fine Chemicals …, 2013 - Zhongguo Huagong Xuehui
Number of citations: 0
AA Narine, PD Wilson - Canadian journal of chemistry, 2005 - cdnsciencepub.com
… the corresponding acid chloride, on heating with phosphorous trichloride, which in turn was reacted with phenol to afford phenyl 3-chloropropanoate. This ester was purified by …
Number of citations: 6 cdnsciencepub.com

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